Cas no 804510-17-6 (1H-Pyrrole-2-methanol, α-(chloromethyl)-)

1H-Pyrrole-2-methanol, α-(chloromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2-methanol, α-(chloromethyl)-
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- Inchi: 1S/C6H8ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,6,8-9H,4H2
- InChI Key: QLTWUSLQIBJACR-UHFFFAOYSA-N
- SMILES: N1C=CC=C1C(CCl)O
Experimental Properties
- Density: 1.320±0.06 g/cm3(Predicted)
- Boiling Point: 311.2±27.0 °C(Predicted)
- pka: 12.87±0.20(Predicted)
1H-Pyrrole-2-methanol, α-(chloromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1985944-5.0g |
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-ol |
804510-17-6 | 5g |
$4102.0 | 2023-05-31 | ||
Enamine | EN300-1985944-0.1g |
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-ol |
804510-17-6 | 0.1g |
$1244.0 | 2023-05-31 | ||
Enamine | EN300-1985944-0.25g |
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-ol |
804510-17-6 | 0.25g |
$1300.0 | 2023-05-31 | ||
Enamine | EN300-1985944-10.0g |
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-ol |
804510-17-6 | 10g |
$6082.0 | 2023-05-31 | ||
Enamine | EN300-1985944-1.0g |
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-ol |
804510-17-6 | 1g |
$1414.0 | 2023-05-31 | ||
Enamine | EN300-1985944-0.5g |
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-ol |
804510-17-6 | 0.5g |
$1357.0 | 2023-05-31 | ||
Enamine | EN300-1985944-2.5g |
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-ol |
804510-17-6 | 2.5g |
$2771.0 | 2023-05-31 | ||
Enamine | EN300-1985944-0.05g |
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-ol |
804510-17-6 | 0.05g |
$1188.0 | 2023-05-31 |
1H-Pyrrole-2-methanol, α-(chloromethyl)- Related Literature
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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4. Book reviews
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on 1H-Pyrrole-2-methanol, α-(chloromethyl)-
Introduction to 1H-Pyrrole-2-methanol, α-(chloromethyl)- (CAS No. 804510-17-6)
1H-Pyrrole-2-methanol, α-(chloromethyl)-, identified by its Chemical Abstracts Service (CAS) number 804510-17-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrole family, which is a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The structural motif of pyrrole, characterized by a five-membered ring containing one nitrogen atom, makes it a versatile scaffold for drug discovery and development.
The presence of both a hydroxymethyl group at the 2-position and a chloromethyl group at the α-position in 1H-Pyrrole-2-methanol, α-(chloromethyl)- introduces unique reactivity and functionalization possibilities. These functional groups make the compound an attractive intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents. The hydroxymethyl group can participate in nucleophilic addition reactions, while the chloromethyl group can undergo nucleophilic substitution, allowing for further derivatization and structural diversification.
In recent years, there has been growing interest in pyrrole derivatives as pharmacophores due to their demonstrated efficacy in various biological assays. For instance, pyrrole-based compounds have shown promise in the treatment of infectious diseases, cancer, and neurological disorders. The specific arrangement of functional groups in 1H-Pyrrole-2-methanol, α-(chloromethyl)- makes it a valuable building block for designing molecules that can interact with biological targets in a targeted manner.
One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors. In particular, the chloromethyl group can be readily converted into other functional moieties such as alcohols or amines through nucleophilic substitution reactions. This flexibility allows chemists to tailor the properties of the final product to meet specific pharmacological requirements. For example, modifications at the 2-position hydroxymethyl group could enhance solubility or metabolic stability, while changes at the α-position could improve binding affinity to biological targets.
Recent advancements in computational chemistry have further enhanced the utility of 1H-Pyrrole-2-methanol, α-(chloromethyl)- as a starting material for drug discovery. Molecular modeling studies have demonstrated that this compound can serve as a scaffold for designing molecules with improved pharmacokinetic profiles. By leveraging computational tools, researchers can predict how different structural modifications will affect the biological activity and pharmacological properties of the compound. This approach has led to the identification of novel lead compounds with enhanced efficacy and reduced toxicity.
The synthesis of 1H-Pyrrole-2-methanol, α-(chloromethyl)- typically involves multi-step organic transformations that highlight its synthetic versatility. The starting material is often derived from commercially available precursors through sequential functionalization steps. For instance, the hydroxymethyl group can be introduced via reduction of a nitrile or ester derivative, while the chloromethyl group can be installed through reaction with formaldehyde and hydrochloric acid or other chlorinating agents. These synthetic routes are well-documented in the literature and provide chemists with reliable methods for preparing this compound on both laboratory and industrial scales.
The biological activity of 1H-Pyrrole-2-methanol, α-(chloromethyl)- has been explored in several preclinical studies. Initial investigations have revealed that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in human diseases. For example, studies suggest that derivatives of this compound may interfere with pathways involved in cancer cell proliferation or inflammation. These findings have prompted further research into optimizing its structure-activity relationships (SAR) to develop more potent and selective therapeutic agents.
The role of 1H-Pyrrole-2-methanol, α-(chloromethyl)- as an intermediate in drug development is also underscored by its compatibility with modern synthetic methodologies such as flow chemistry and biocatalysis. These techniques enable high-throughput synthesis and purification of complex molecules under controlled conditions, which is essential for accelerating drug discovery pipelines. By integrating these advanced technologies with traditional synthetic approaches, researchers can efficiently produce libraries of pyrrole-based compounds for screening against diverse biological targets.
Future directions in the study of 1H-Pyrrole-2-methanol, α-(chloromethyl)- may include exploring its potential as a prodrug or exploring its interactions with biological membranes. Prodrugs are designed to enhance delivery or bioavailability upon administration and subsequent metabolic conversion into active forms. Additionally, understanding how this compound interacts with cellular components could provide insights into its mechanism of action and inform the design of next-generation therapeutics.
In conclusion,1H-Pyrrole-2-methanol, α-(chloromethyl)- (CAS No. 804510-17-6) represents a promising candidate for further exploration in pharmaceutical research due to its structural versatility and functional reactivity. Its potential applications span multiple therapeutic areas highlight its significance as a building block for drug discovery efforts aimed at addressing unmet medical needs.
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